N-cyclobutyl-4-(propan-2-yl)aniline
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Overview
Description
N-cyclobutyl-4-(propan-2-yl)aniline is an organic compound with the molecular formula C13H19N It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a propan-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-(propan-2-yl)aniline typically involves the reaction of 4-(propan-2-yl)aniline with cyclobutyl halides under basic conditions. A common method includes the use of cyclobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-4-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
N-cyclobutyl-4-(propan-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl and propan-2-yl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclobutyl-4-methylaniline: Similar structure but with a methyl group instead of a propan-2-yl group.
N-cyclobutyl-4-ethylbenzeneamine: Similar structure but with an ethyl group instead of a propan-2-yl group.
N-cyclobutyl-4-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of a propan-2-yl group.
Uniqueness: N-cyclobutyl-4-(propan-2-yl)aniline is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-cyclobutyl-4-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)11-6-8-13(9-7-11)14-12-4-3-5-12/h6-10,12,14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQFFPWLTGKGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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